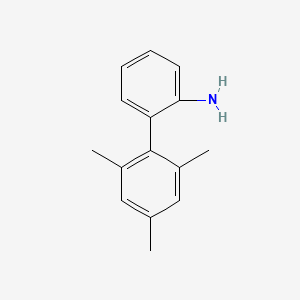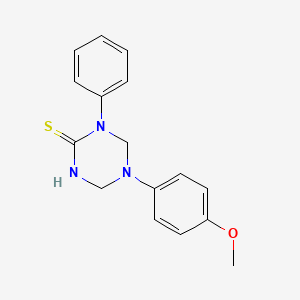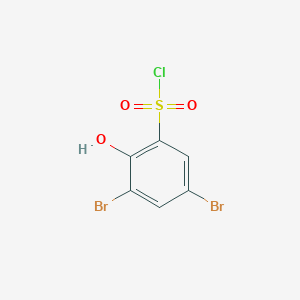
2-(2,4,6-Trimethylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trimethylphenyl)aniline, also known by its IUPAC name 2’,4’,6’-trimethyl [1,1’-biphenyl]-2-amine, is an organic compound with the molecular formula C15H17N. This compound is an aromatic amine, characterized by the presence of an amine group attached to a biphenyl structure with three methyl groups at the 2, 4, and 6 positions . It is commonly used in various chemical synthesis processes and has applications in the production of dyes and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 2-(2,4,6-Trimethylphenyl)aniline can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound to the corresponding aniline . The nitration process typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to avoid oxidation of the methyl groups. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products suitable for commercial applications .
化学反応の分析
Types of Reactions: 2-(2,4,6-Trimethylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated biphenyl derivatives, while oxidation can produce quinones .
科学的研究の応用
2-(2,4,6-Trimethylphenyl)aniline has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Medicine: Research into its potential therapeutic applications, such as in the design of new pharmaceuticals, is ongoing.
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4,6-Trimethylphenyl)aniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various chemical reactions that modify its structure and function. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution, oxidation, and reduction reactions, which can alter its chemical properties and biological activity .
類似化合物との比較
2,4,6-Trimethylaniline: An aromatic amine with similar structural features but lacking the biphenyl moiety.
2,4,6-Trimethylbenzenamine: Another related compound with similar reactivity and applications.
Uniqueness: 2-(2,4,6-Trimethylphenyl)aniline is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other trimethyl-substituted anilines. This structural feature enhances its utility in various synthetic and industrial applications, making it a valuable compound in organic chemistry .
特性
IUPAC Name |
2-(2,4,6-trimethylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16/h4-9H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMUZNITRKJEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC=C2N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747566.png)
![2-(4-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2747567.png)

![methyl 2-(2-(3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate](/img/new.no-structure.jpg)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2747573.png)
![N-tert-butyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2747575.png)

![Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate](/img/structure/B2747578.png)
![N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B2747579.png)
![N-(4-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2747581.png)
![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2747587.png)

